molecular formula C14H8N2O4 B13737655 1,10-Dinitrophenanthrene CAS No. 159092-68-9

1,10-Dinitrophenanthrene

Cat. No.: B13737655
CAS No.: 159092-68-9
M. Wt: 268.22 g/mol
InChI Key: WOPYAFSUGHOZBW-UHFFFAOYSA-N
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Description

1,10-Dinitrophenanthrene is an organic compound with the molecular formula C14H8N2O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two nitro groups at the 1 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Dinitrophenanthrene can be synthesized through several methods. One common route involves the nitration of phenanthrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the corrosive and hazardous nature of the nitrating agents.

Chemical Reactions Analysis

Types of Reactions

1,10-Dinitrophenanthrene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical.

Major Products Formed

    Reduction: The major products are 1,10-diaminophenanthrene.

    Substitution: Depending on the substituent introduced, various substituted phenanthrene derivatives can be formed.

    Oxidation: Oxidation products are less common but can include phenanthrenequinones.

Scientific Research Applications

1,10-Dinitrophenanthrene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other phenanthrene derivatives and in the study of aromatic nitration reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives explores potential therapeutic applications.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,10-Dinitrophenanthrene and its derivatives involves interactions with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dinitrophenanthrene
  • 4,9-Dinitrophenanthrene
  • 2,7-Dinitrophenanthrene-9,10-dione

Comparison

1,10-Dinitrophenanthrene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and potential applications. Compared to other dinitrophenanthrene derivatives, it may exhibit different reactivity patterns and biological activities due to the electronic and steric effects of the nitro groups.

Properties

CAS No.

159092-68-9

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

1,10-dinitrophenanthrene

InChI

InChI=1S/C14H8N2O4/c17-15(18)12-7-3-6-11-10-5-2-1-4-9(10)8-13(14(11)12)16(19)20/h1-8H

InChI Key

WOPYAFSUGHOZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C(=CC=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-]

Origin of Product

United States

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